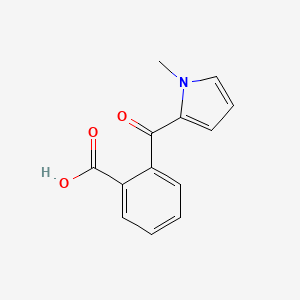
2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom, attached to a benzoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid typically involves the condensation of 1-methylpyrrole-2-carboxylic acid with a benzoic acid derivative. One common method is the Paal-Knorr synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with amines in the presence of a catalyst such as iron(III) chloride . The reaction conditions are generally mild, and the yields are good to excellent.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents that are environmentally friendly and cost-effective is also a consideration in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized to form pyrrole-2-carboxaldehydes.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the nitrogen atom of the pyrrole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides, sulfonyl chlorides, and benzoyl chloride are commonly used in substitution reactions.
Major Products:
Oxidation: Pyrrole-2-carboxaldehydes.
Reduction: Alcohol derivatives of the original compound.
Substitution: N-substituted pyrroles.
Applications De Recherche Scientifique
2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. The pathways involved may include signal transduction and cell cycle regulation .
Comparaison Avec Des Composés Similaires
- 1-Methylpyrrole-2-carboxylic acid : Shares the pyrrole ring structure but lacks the benzoic acid moiety.
- Pyrrole-2-carboxaldehyde : An oxidized form of the pyrrole ring.
- N-substituted pyrroles : Compounds where the nitrogen atom in the pyrrole ring is substituted with various functional groups.
Uniqueness: 2-(1-Methyl-1H-pyrrole-2-carbonyl)benzoic acid is unique due to the presence of both the pyrrole ring and the benzoic acid moiety, which confer distinct chemical properties and potential applications. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a compound of significant interest in research and industry.
Propriétés
Numéro CAS |
67697-52-3 |
|---|---|
Formule moléculaire |
C13H11NO3 |
Poids moléculaire |
229.23 g/mol |
Nom IUPAC |
2-(1-methylpyrrole-2-carbonyl)benzoic acid |
InChI |
InChI=1S/C13H11NO3/c1-14-8-4-7-11(14)12(15)9-5-2-3-6-10(9)13(16)17/h2-8H,1H3,(H,16,17) |
Clé InChI |
WGHDQZGQBSSVLK-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(=O)C2=CC=CC=C2C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3,5-Triazine-2,4,6-triamine, N,N',N''-tris(methoxymethyl)-N,N',N''-tris[(octadecyloxy)methyl]-](/img/structure/B14478380.png)

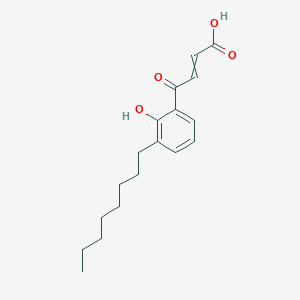
![1-[2-(2,4-Dichlorophenyl)hexyl]-1H-1,2,4-triazole](/img/structure/B14478392.png)
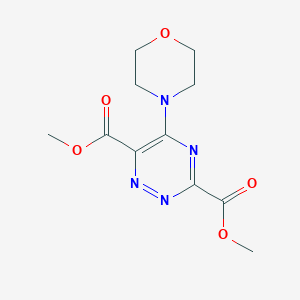
![2-Amino-2-oxo-N-[(prop-2-yn-1-yl)oxy]ethanimidoyl chloride](/img/structure/B14478412.png)
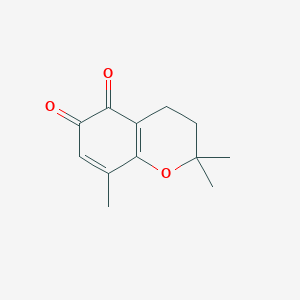
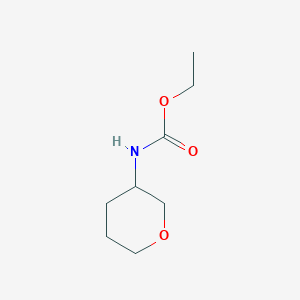
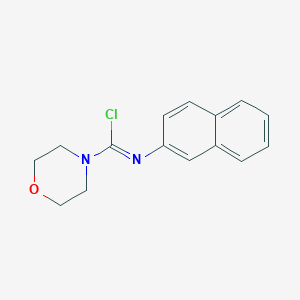
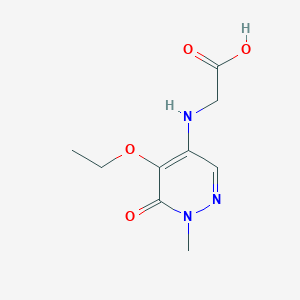

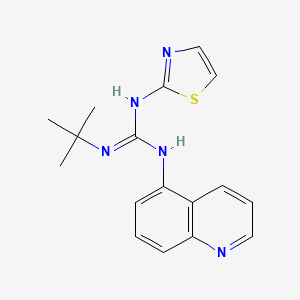
![2-Cyclohexene-1-thione, 3-[(4-chlorophenyl)amino]-5,5-dimethyl-](/img/structure/B14478445.png)

